molecular formula C16H20O2 B15297340 Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15297340
M. Wt: 244.33 g/mol
InChI Key: RGWXYHOSWDZALT-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate: is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The tert-butyl group and the phenyl ring attached to the bicyclo[1.1.1]pentane core make this compound particularly interesting for various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenyl ring or the bicyclo[1.1.1]pentane core.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism by which tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance binding affinity and selectivity for target molecules. This structural feature is particularly advantageous in drug design, where it can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
  • Tert-butyl 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate
  • Tert-butyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate

Uniqueness

Compared to these similar compounds, tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate stands out due to the presence of the phenyl ring, which imparts additional aromatic character and potential for π-π interactions. This feature can enhance the compound’s utility in various applications, particularly in drug development and materials science .

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C16H20O2/c1-14(2,3)18-13(17)16-9-15(10-16,11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

RGWXYHOSWDZALT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C3=CC=CC=C3

Origin of Product

United States

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